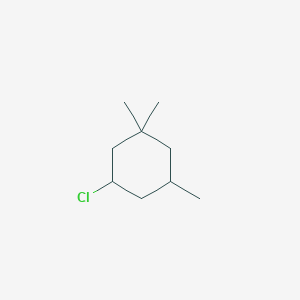
3-Chloro-1,1,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C9H17Cl It is a derivative of cyclohexane, where three methyl groups and one chlorine atom are substituted at specific positions on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,5-trimethylcyclohexane can be synthesized through several methods. One common approach involves the chlorination of 1,1,5-trimethylcyclohexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,1,5-trimethylcyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1,5-trimethylcyclohexane or other substituted derivatives.
Oxidation: Formation of 3-chloro-1,1,5-trimethylcyclohexanol or 3-chloro-1,1,5-trimethylcyclohexanone.
Reduction: Formation of 1,1,5-trimethylcyclohexane.
Aplicaciones Científicas De Investigación
3-Chloro-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The chlorine atom and the methyl groups on the cyclohexane ring influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1,5-Trimethylcyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,5-trimethylcyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Chloro-1,1,4-trimethylcyclohexane: Similar but with a different substitution pattern, affecting its chemical behavior.
Uniqueness
3-Chloro-1,1,5-trimethylcyclohexane is unique due to the specific positioning of the chlorine atom and the three methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
6305-19-7 |
|---|---|
Fórmula molecular |
C9H17Cl |
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
3-chloro-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 |
Clave InChI |
JPSRVBMFEBRDCK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
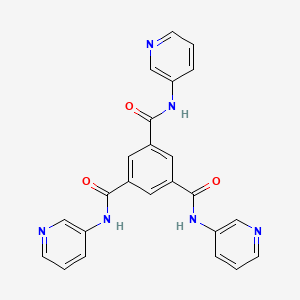

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
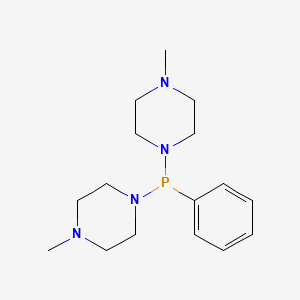

![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
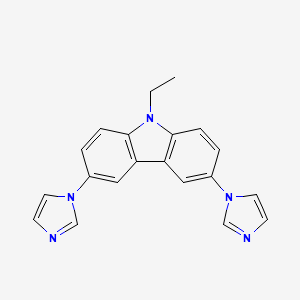
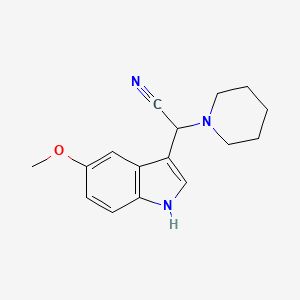
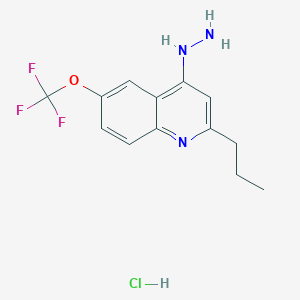
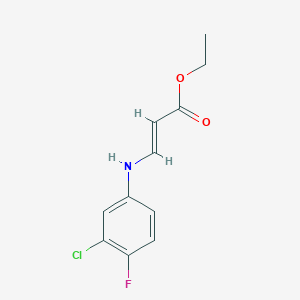

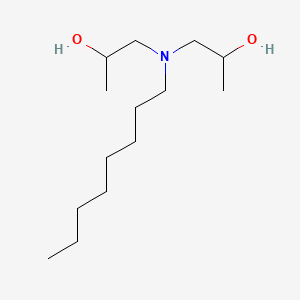
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
